molecular formula C7H7ClF5N3 B13514253 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride

2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride

Cat. No.: B13514253
M. Wt: 263.59 g/mol
InChI Key: ZKPSJKYXPRFMRW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Biological Activity

2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H7ClF5N4
  • Molecular Weight : 263.5956 g/mol
  • CAS Number : 1246466-47-6
  • SMILES Notation : NNc1cccc(n1)C(C(F)(F)F)(F)F.Cl

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP3.81340

Research indicates that compounds similar to 2-hydrazinyl derivatives can exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
  • Antimicrobial Properties : Some studies have demonstrated that hydrazine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies have suggested that hydrazinyl compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
  • Antibacterial Effects : Research has shown that hydrazinyl compounds can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development.
  • Agricultural Uses : As indicated in patent literature, similar pyridine compounds have been proposed as fungicides and pest control agents due to their biological activity against plant pathogens .

In Vitro Studies

A study evaluated the cytotoxic effects of various hydrazinyl compounds on cancer cell lines. The results indicated that 2-hydrazinyl derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential for further development as anticancer agents .

In Vivo Studies

In animal models, hydrazinyl compounds demonstrated promising results in reducing tumor growth and enhancing survival rates compared to controls. These findings support the need for further investigation into their mechanisms and efficacy in clinical settings .

Comparative Analysis

The following table summarizes some biological activities reported for related hydrazinyl compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
2-Hydrazinyl-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridineAntibacterial20
Hydrazine derivative XAntifungal25

Properties

Molecular Formula

C7H7ClF5N3

Molecular Weight

263.59 g/mol

IUPAC Name

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F5N3.ClH/c8-6(9,7(10,11)12)4-2-1-3-5(14-4)15-13;/h1-3H,13H2,(H,14,15);1H

InChI Key

ZKPSJKYXPRFMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NN)C(C(F)(F)F)(F)F.Cl

Origin of Product

United States

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